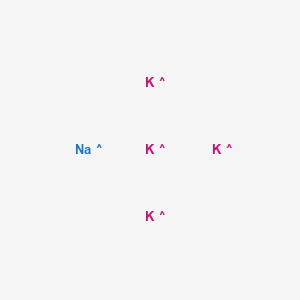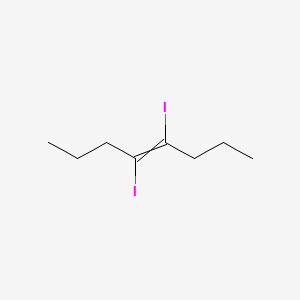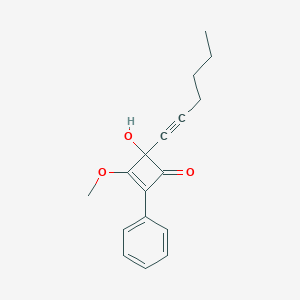
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- is an organic compound that belongs to the class of ethers. This compound features a benzene ring substituted with an ethoxy group and a phenoxy group that is further substituted with a 2-ethylbutyl group. The structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- typically involves the following steps:
Formation of the Ethoxybenzene: This can be achieved by reacting benzene with ethyl bromide in the presence of a strong base like sodium ethoxide.
Formation of the Phenoxybenzene: The next step involves the reaction of the ethoxybenzene with 4-(2-ethylbutyl)phenol in the presence of a suitable catalyst such as potassium carbonate.
Final Product Formation: The final step involves the reaction of the intermediate product with formaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to speed up the reactions and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ethoxy and phenoxy groups, potentially leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound can modulate signaling pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Benzene, 1-ethoxy-4-methyl-: Similar in structure but lacks the phenoxy and 2-ethylbutyl groups.
Benzene, 1-ethoxy-4-phenoxy-: Similar but lacks the 2-ethylbutyl group.
Uniqueness
The presence of both the ethoxy and phenoxy groups, along with the 2-ethylbutyl substitution, makes Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- unique. This unique structure allows for specific interactions and reactions that are not possible with simpler compounds.
特性
CAS番号 |
125796-80-7 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
1-ethoxy-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C21H28O2/c1-4-17(5-2)15-18-7-11-21(12-8-18)23-16-19-9-13-20(14-10-19)22-6-3/h7-14,17H,4-6,15-16H2,1-3H3 |
InChIキー |
SEALEBIHRVUMLU-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)





